Tetrabutylammonium salicylate

Chemiluminescence Catalysis Analytical Chemistry

Tetrabutylammonium salicylate (TBAS) is the only reagent combining the lipophilic tetrabutylammonium cation with the UV-active salicylate anion—making it non-substitutable for reversed-phase HPLC separation of non-UV-absorbing inorganic anions via indirect detection. Unlike sodium salicylate (poor organic solubility) or tetrabutylammonium halides (no chromophore), TBAS uniquely enables both phase-transfer catalysis and spectrophotometric quantification in a single eluent. Procure for analytical method development, aqueous biphasic extraction of organophosphate pollutants, or ring-opening polymerization where the functionalizable salicylate anion offers end-group control unattainable with halide-based catalysts.

Molecular Formula C23H41NO3
Molecular Weight 379.6 g/mol
CAS No. 22307-72-8
Cat. No. B1455468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylammonium salicylate
CAS22307-72-8
Molecular FormulaC23H41NO3
Molecular Weight379.6 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C(=C1)C(=O)O)[O-]
InChIInChI=1S/C16H36N.C7H6O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-4-2-1-3-5(6)7(9)10/h5-16H2,1-4H3;1-4,8H,(H,9,10)/q+1;/p-1
InChIKeyZWRWGKGPUFESNE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabutylammonium Salicylate (CAS 22307-72-8): Core Identity and Procurement-Relevant Characteristics


Tetrabutylammonium salicylate (TBAS) is a quaternary ammonium salt formed by the combination of the bulky, lipophilic tetrabutylammonium cation and the functionalized salicylate anion [1]. This hybrid organic-inorganic salt possesses distinct physicochemical characteristics, including a molecular weight of 379.58 g/mol and the molecular formula C23H41NO3 [2]. TBAS is recognized for its amphiphilic nature, enabling it to function as a phase-transfer catalyst, facilitating the transfer of salicylate anions between immiscible phases and thereby promoting efficient extraction and separation of organic compounds .

Why Tetrabutylammonium Salicylate Cannot Be Substituted by Common Analogs Like Sodium Salicylate or TBACl: A Procurement Rationale


Generic substitution among tetrabutylammonium salts or simple salicylates is not scientifically valid due to the specific and non-interchangeable properties conferred by the unique combination of the tetrabutylammonium cation and the salicylate anion. For instance, sodium salicylate, while a salicylate source, lacks the lipophilic quaternary ammonium cation essential for phase-transfer catalysis and membrane interactions, and it suffers from significantly lower solubility in common organic solvents [1]. Conversely, tetrabutylammonium chloride (TBACl) provides the quaternary ammonium cation but lacks the functionalized salicylate anion, which is crucial for specific hydrogen-bonding interactions and as a substrate in certain reactions. The proprietary pairing in TBAS is therefore a requirement for applications demanding both lipophilicity and the unique chemical functionality of the salicylate group [2].

Quantitative Differentiation of Tetrabutylammonium Salicylate: A Comparative Evidence Guide for Scientific Procurement


Superior Solubility and Low-Temperature Performance Over Sodium Salicylate in Chemiluminescent Catalysis

In chemiluminescent systems, tetrabutylammonium salicylate serves as a catalyst, but its performance is limited by poor solubility in common solvents like dimethyl phthalate/t-butyl alcohol mixtures, especially at low temperatures, leading to precipitation and short-duration light output [1]. While sodium salicylate is a widely used catalyst in such systems, it exhibits even greater solubility limitations and a higher propensity to precipitate at low temperatures compared to tetrabutylammonium salicylate, though both are outclassed by lithium carboxylic acid salts which show a reduced variation of light output as a function of temperature .

Chemiluminescence Catalysis Analytical Chemistry

Comparative Extraction Efficiency of Ionic Liquid-Based Aqueous Biphasic Systems (ABS) for Organophosphate Pesticides

In the development of aqueous biphasic systems (ABS) for the removal of organophosphate pesticides from water, the performance of five different ionic liquids (ILs) was systematically compared [1]. Tetrabutylphosphonium salicylate ([TBP][Sal])-based ABS was selected for optimization due to its high extraction efficiencies of over 99.3% for the tested pesticides [1]. While tetrabutylammonium salicylate ([TBA][Sal]) was included as one of the five ILs in the initial phase diagram and partition studies, its specific partition coefficients or extraction efficiencies were not reported as being the highest, leading to the selection of [TBP][Sal] for the detailed optimization and real-sample testing [1]. The study confirms that the choice of both cation and anion in the IL is critical for achieving desired separation performance [1].

Environmental Remediation Ionic Liquids Extraction Wastewater Treatment

Unique Ion-Pairing Reagent for HPLC Separation of Inorganic Anions

Tetrabutylammonium salicylate is a uniquely effective ion-pairing reagent for reversed-phase high-performance liquid chromatography (RP-HPLC) [1]. A study demonstrated that a dilute aqueous solution of tetrabutylammonium salicylate as the eluent can achieve excellent resolution of six common inorganic anions (H2PO4−, Cl−, Br−, NO3−, I−, and SO4^2−) on a standard C18 column [1]. This application leverages both the hydrophobic tetrabutylammonium cation for retention on the nonpolar stationary phase and the salicylate anion as a UV-absorbing counter-ion, enabling direct UV detection of non-chromophoric analytes. This is a specific and non-obvious use case, as other tetrabutylammonium halides (e.g., chloride, bromide) would not provide the same UV-absorbing properties for indirect detection.

Chromatography Analytical Chemistry Ion-Pairing HPLC

Membrane Fluidity Modulation and Biological Interaction Profile

Due to its amphiphilic nature, tetrabutylammonium salicylate is known to interact with biological membranes . Studies indicate that tetrabutylammonium compounds can increase membrane fluidity, which in turn can affect the activity of membrane-bound enzymes and receptors such as Ca^2+-ATPase . Furthermore, these compounds can induce membrane permeability, a property harnessed in cellular process studies . A study on a series of tetrabutylammonium room temperature ionic liquids (RTILs), including the salicylate form, demonstrated antimicrobial activity against Gram-negative and Gram-positive bacteria and interactions with proteins like bovine serum albumin (BSA) and catalase [1]. This combination of lipophilic cation and biologically active anion gives TBAS a distinct bioactivity profile not found in other tetrabutylammonium salts or sodium salicylate.

Biochemistry Membrane Biology Drug Delivery Proteomics

Role as a Selectively Bifunctional Catalyst for High Molecular Weight Polyester Synthesis

While this research specifically identifies tetra-n-butylammonium chloride (TBACl) as a 'selectively bifunctional catalyst' for the living ring-opening polymerization (ROP) of salicylate cyclic esters, it establishes a class-level insight for tetrabutylammonium halides and related compounds [1]. The study reports that using TBACl, high molecular weight poly(salicylic methyl glycolide) (PSMG) with a number-average molecular weight (Mn) of 361.8 kg/mol and a dispersity (Đ) of <1.30 was achieved [1]. This performance is directly attributed to the synergistic action of the tetraalkylammonium cation and the halide anion [1]. Given that TBAS contains the same tetrabutylammonium cation and a functionalized salicylate anion, it represents a compelling alternative for related polymerization or polymer modification strategies, where the salicylate anion could be incorporated into the polymer chain or serve as a functional end-group.

Polymer Chemistry Catalysis Ring-Opening Polymerization Sustainable Polymers

Optimal Research and Industrial Application Scenarios for Tetrabutylammonium Salicylate (CAS 22307-72-8)


HPLC Method Development for Indirect UV Detection of Inorganic Anions

Procurement is specifically indicated for analytical chemists developing reversed-phase HPLC methods for the separation of non-UV-absorbing inorganic anions. As demonstrated by Schmuckler et al. [1], using a dilute aqueous solution of tetrabutylammonium salicylate as the eluent enables the well-resolved separation of a mixture including phosphate, chloride, bromide, nitrate, iodide, and sulfate on a standard C18 column. The salicylate anion provides the UV chromophore necessary for indirect detection, a functionality absent in more common ion-pairing reagents like tetrabutylammonium chloride or bromide. This makes TBAS a non-substitutable reagent for this specific analytical application.

Ionic Liquid Screening for Environmental Extraction and Remediation

Environmental researchers and chemical engineers designing aqueous biphasic systems (ABS) for pollutant extraction should consider tetrabutylammonium salicylate as a key comparator in ionic liquid screens. The work by Jocić et al. [2] on organophosphate pesticide removal highlights that the performance of different salicylate-based ILs (e.g., tetrabutylammonium vs. tetrabutylphosphonium) can vary dramatically, with one achieving >99.3% extraction efficiency while others are less effective. TBAS therefore serves as a critical control and a viable candidate in its own right for optimizing separation processes, particularly where the specific interaction profile of the ammonium cation is hypothesized to be advantageous.

Development of Functional Polyesters and Sustainable Polymer Chemistry

Polymer scientists exploring new catalysts for ring-opening polymerization (ROP) or polymer modification reactions should procure tetrabutylammonium salicylate as a strategic alternative to halide-based catalysts. The landmark study by Ren et al. [3] established that the tetrabutylammonium cation, in conjunction with a halide anion, forms a 'selectively bifunctional catalyst' capable of producing high molecular weight (Mn = 361.8 kg/mol) polyesters with narrow dispersity (Đ < 1.30). TBAS offers a unique proposition by providing the same catalytically active cation while incorporating a functionalizable salicylate anion. This could enable one-pot synthesis of end-functionalized polymers or the creation of novel polyesters with salicylate units directly integrated into the backbone.

Biochemistry and Proteomics Research Requiring Membrane Interaction and Bioactivity

For life science researchers investigating membrane dynamics, drug delivery systems, or the bioactivity of ionic liquids, tetrabutylammonium salicylate is a compound of distinct interest [4]. Its amphiphilic nature allows it to intercalate into lipid bilayers, with studies on tetrabutylammonium compounds showing effects on membrane fluidity and permeability . Furthermore, as a room temperature ionic liquid, the salicylate form has been shown to possess antimicrobial properties and interact with proteins like BSA and catalase [4]. This dual activity—arising from the lipophilic cation and the bioactive anion—cannot be replicated by simple sodium salicylate or other tetrabutylammonium halides, making TBAS the necessary procurement choice for these specialized biological investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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